2-(4-Methylthiazol-5-yl)ethyl formate

Description

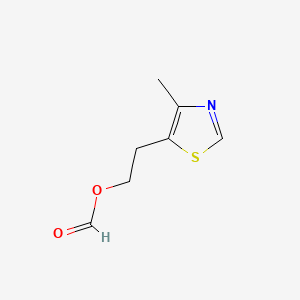

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONFGMLYTMEKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920210 | |

| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Nutty, brown, roasted aroma | |

| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.215-1.221 | |

| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

90731-56-9 | |

| Record name | 5-Thiazoleethanol, 4-methyl-, 5-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-5-thiazolyl) ethyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090731569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NY5Q2QR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Methylthiazol-5-yl)ethyl formate CAS number 90731-56-9

An In-Depth Technical Guide to 2-(4-Methylthiazol-5-yl)ethyl formate (CAS: 90731-56-9)

Abstract

This technical guide provides a comprehensive scientific overview of 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9). Intended for researchers, scientists, and professionals in the flavor and fragrance or pharmaceutical industries, this document details the compound's physicochemical properties, a probable synthesis pathway with a detailed experimental protocol, its primary applications in flavor science, and essential quality control and safety protocols. The information is grounded in authoritative sources to ensure scientific integrity and practical applicability.

Introduction

2-(4-Methylthiazol-5-yl)ethyl formate is a heterocyclic compound recognized for its significant contribution as a flavoring agent.[1][2] Identified by its CAS number 90731-56-9 and FEMA number 4275, it is a key component in the creation of complex flavor profiles, particularly those requiring nutty, brown, and roasted notes.[1] Its chemical structure, featuring a thiazole ring, is central to its distinct organoleptic properties. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," underscoring its established role in the food industry.[1][3] This guide will explore the molecule from its foundational properties to its practical application and synthesis.

Caption: Logical workflow for the synthesis of the target compound.

Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification

This protocol describes a self-validating system for the synthesis of 2-(4-Methylthiazol-5-yl)ethyl formate. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

4-Methyl-5-(2-hydroxyethyl)thiazole (1 mole equivalent)

-

Formic acid (≥95%, 1.5 mole equivalents)

-

Concentrated sulfuric acid (catalytic amount, ~0.02 mole equivalents)

-

Toluene (as solvent and for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reactor Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for the azeotropic removal of water with toluene, which is the primary method to drive the reversible esterification reaction to completion.

-

Charging Reagents: To the flask, add 4-Methyl-5-(2-hydroxyethyl)thiazole, toluene, and formic acid. Stir the mixture to ensure homogeneity.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture. The acid protonates the formic acid, activating it for nucleophilic attack by the alcohol.

-

Reaction and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected, which should correspond stoichiometrically to the limiting reagent. Continue reflux until no more water is collected (typically 3-5 hours).

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step is critical to neutralize the acidic catalyst and any unreacted formic acid, preventing product degradation during distillation.

-

Workup - Extraction: Wash the organic layer subsequently with water and then brine to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water, which could interfere with the final product's stability and purity.

-

Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene solvent. The resulting crude product can be further purified by vacuum distillation to yield high-purity 2-(4-Methylthiazol-5-yl)ethyl formate.

Application in Flavor Science

The primary and most significant application of this compound is as a flavoring agent in the food and beverage industry. [1][2]Its value is derived from a unique and potent flavor profile.

-

Flavor Profile: The aroma is consistently described as nutty, brown, and roasted. [1]This profile makes it highly effective in building the complex sensory experience of cooked, roasted, or baked goods.

-

Usage: It is used to impart or enhance flavors in a variety of products, including:

-

Baked Goods: To provide a nutty, toasted crust note.

-

Coffee and Chocolate: To enhance the roasted character.

-

Meat Products: To contribute to a savory, cooked meat flavor.

-

Nut-flavored Products: To boost and round out nutty profiles in snacks and confectionery.

-

-

Regulatory Standing and Trustworthiness: The compound is listed as GRAS (Generally Recognized as Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 4275). [2][3]Furthermore, the JECFA evaluation affirms its safety for use as a flavoring agent at current intake levels, providing a strong foundation of trust for its inclusion in food products. [1]

Quality Control and Analytical Methodology

Ensuring the identity and purity of a flavor ingredient is paramount for both regulatory compliance and final product quality. A multi-step analytical workflow is employed to validate each batch of 2-(4-Methylthiazol-5-yl)ethyl formate.

Caption: A standard workflow for quality control analysis.

Protocol 2: General Quality Control Workflow

This protocol outlines the standard tests required to confirm that the material meets its specifications.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To confirm the chemical identity and determine the purity of the compound.

-

Methodology: A diluted sample is injected into a gas chromatograph. The retention time of the main peak is compared to that of a certified reference standard. The eluent is passed into a mass spectrometer, and the resulting fragmentation pattern (mass spectrum) must match the reference spectrum for unequivocal identification. Purity is calculated from the peak area percentage, typically requiring ≥95%.

-

-

Refractive Index Measurement:

-

Objective: To verify a key physical constant of the liquid.

-

Methodology: A calibrated refractometer is used to measure the refractive index of the sample at a controlled temperature (e.g., 20°C). The result must fall within the specified range of 1.518-1.524. [1]3. Density Measurement:

-

Objective: To verify another critical physical property.

-

Methodology: The density is measured using a calibrated pycnometer or digital density meter. The value must conform to the specification of 1.215-1.221 g/cm³. [1]4. Organoleptic Evaluation:

-

Objective: To ensure the material has the correct aroma profile.

-

Methodology: A sample is prepared on a smelling strip and evaluated by a panel of trained flavorists. The aroma must be characteristic of the substance (nutty, roasted) and free from any off-notes.

-

Safety and Handling

Based on aggregated data from notifications to the ECHA C&L Inventory, 2-(4-Methylthiazol-5-yl)ethyl formate is reported by the vast majority of companies (98.9%) as not meeting the criteria for GHS hazard classification. [1]This indicates a low hazard profile under standard industrial and laboratory conditions.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [4]Keep containers tightly closed to prevent contamination and degradation.

Conclusion

2-(4-Methylthiazol-5-yl)ethyl formate is a well-characterized flavor ingredient with a valuable and distinct nutty, roasted sensory profile. Its synthesis is achievable through standard esterification chemistry, and its quality can be rigorously controlled with routine analytical methods. Supported by a strong safety record, including a favorable JECFA evaluation and a low hazard profile, it remains a trusted and effective tool for scientists and developers in the food and flavor industry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12833143, 2-(4-Methylthiazol-5-yl)ethyl formate. PubChem. [Link]

-

The Good Scents Company (n.d.). 2-ethyl-4-methyl thiazole. The Good Scents Company Information System. [Link]

-

Flavor and Extract Manufacturers Association (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. FEMA. [Link]

-

Wang, L., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 12(1), 1-5. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. GSRS. [Link]

-

Sciencemadness Wiki (2020). Ethyl formate. Sciencemadness. [Link]

- Google Patents (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

U.S. Food and Drug Administration (n.d.). Substances Added to Food (formerly EAFUS). FDA. [Link]

-

American Chemical Society (2018). Ethyl formate. ACS. [Link]

-

PubChemLite (n.d.). 2-(4-methylthiazol-5-yl)ethyl formate (C7H9NO2S). PubChemLite. [Link]

-

LookChem (n.d.). Cas 161797-99-5, ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. LookChem. [Link]

-

The Good Scents Company (n.d.). sulfurol 4-methyl-5-thiazoleethanol. The Good Scents Company Information System. [Link]

- Google Patents (2015). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylthiazol-5-yl)ethyl Formate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9), a heterocyclic compound with applications in the flavor and fragrance industry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics. The guide covers its fundamental properties, a plausible synthetic route, and detailed methodologies for its characterization. By synthesizing established chemical principles with practical insights, this guide aims to be an authoritative resource for laboratory and development work involving this compound.

Introduction

2-(4-Methylthiazol-5-yl)ethyl formate is a notable thiazole derivative, a class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceutical agents.[1][2] The unique arrangement of sulfur and nitrogen atoms in the thiazole ring imparts distinct electronic and structural properties, making these compounds valuable synthons in medicinal chemistry. This guide delves into the specific physical and chemical attributes of the title compound, providing a foundational understanding for its handling, analysis, and potential applications.

Molecular Structure and Identifiers

The structural integrity of a compound is the bedrock of its chemical behavior. The logical arrangement of atoms and bonds in 2-(4-Methylthiazol-5-yl)ethyl formate dictates its reactivity and physical state.

Figure 1: 2D Molecular Structure of 2-(4-Methylthiazol-5-yl)ethyl formate.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl formate[3] |

| CAS Number | 90731-56-9[3] |

| Molecular Formula | C₇H₉NO₂S[3] |

| Molecular Weight | 171.22 g/mol [3] |

| InChI | InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3[3] |

| InChIKey | MONFGMLYTMEKTC-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=C(SC=N1)CCOC=O[3] |

| FEMA Number | 4275[3] |

Physical Properties

The physical properties of a compound are critical for its practical application, influencing everything from its storage conditions to its formulation. The data presented here is a consolidation of experimentally determined values and, where necessary, high-quality predictions.

Table 2: Physical Properties of 2-(4-Methylthiazol-5-yl)ethyl Formate

| Property | Value | Source |

| Physical Description | Colorless to yellow liquid with a nutty, brown, roasted aroma. | [3] |

| Boiling Point | 283 °C at 760 mmHg | Predicted |

| Melting Point | Not available | - |

| Density | 1.215 - 1.221 g/cm³ | [3] |

| Refractive Index | 1.518 - 1.524 | [3] |

| Solubility | Soluble in non-polar solvents and ethanol; slightly soluble in water. | [3] |

| Topological Polar Surface Area | 67.4 Ų | [3] |

| XLogP3 | 1.4 | [3] |

Note: The boiling point is a predicted value from a commercial source and should be used as an estimate. Experimental determination is recommended for precise applications.

Chemical Properties and Reactivity

The chemical properties are governed by the functional groups present in the molecule: the thiazole ring and the formate ester.

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle. The lone pair of electrons on the sulfur atom participates in the aromatic system, influencing its reactivity. The ring is generally stable but can undergo electrophilic substitution reactions. The nitrogen atom is basic and can be protonated.

-

Formate Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(4-methylthiazol-5-yl)ethanol and formic acid or its corresponding salt. This reactivity is a key consideration for the compound's stability and storage.

Synthesis and Characterization: A Proposed Workflow

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Methylthiazol-5-yl)ethyl formate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust characterization of impurities and related substances is a cornerstone of modern drug development, ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive technical overview of the methodologies required to establish a thorough solubility and stability profile for 2-(4-Methylthiazol-5-yl)ethyl formate. As a known impurity of the broad-spectrum anti-infective agent Nitazoxanide, understanding its physicochemical properties is not merely an academic exercise but a critical component of regulatory compliance and risk assessment.[1][2] This document, written from the perspective of a Senior Application Scientist, details the scientific rationale and practical execution of solubility and stability-indicating assays, offering field-proven insights into experimental design and data interpretation.

Introduction: The Scientific Imperative for Characterization

The journey of a drug from discovery to market is underpinned by a deep understanding of its chemical and physical properties. This principle extends to all related substances, including impurities, which can influence the final product's performance and safety profile.

Chemical Identity and Structure

2-(4-Methylthiazol-5-yl)ethyl formate is a heterocyclic compound featuring a thiazole ring and a formate ester functional group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [3][4] |

| Molecular Weight | 171.22 g/mol | [3][4] |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | [3] |

| Appearance | Colorless to yellow liquid | [3] |

| SMILES | CC1=C(SC=N1)CCOC=O | [3] |

The Significance of Thiazole and Formate Ester Moieties

The chemical behavior of this molecule is dictated by its constituent parts:

-

Thiazole Ring: The thiazole nucleus is a common scaffold in many pharmacologically active molecules, valued for its metabolic stability and diverse biological activities.[5] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms influence the molecule's polarity, reactivity, and potential for intermolecular interactions.[6]

-

Formate Ester: The formate ester is the simplest of the ester functional groups. Esters are susceptible to hydrolysis, a key degradation pathway that can be catalyzed by acid or base.[7][8] The stability of the formate ester is a primary concern and a focal point of the stability studies outlined in this guide.

Contextual Importance: Relationship to Nitazoxanide

2-(4-Methylthiazol-5-yl)ethyl formate has been identified as an impurity related to Nitazoxanide, a thiazolide anti-infective.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the characterization and control of impurities to ensure that they do not adversely affect the safety and efficacy of the drug product.[9]

Objectives of this Guide

This guide is designed to provide a comprehensive framework for:

-

Determining the aqueous and organic solubility of 2-(4-Methylthiazol-5-yl)ethyl formate.

-

Establishing a pH-solubility profile.

-

Investigating its chemical stability under forced degradation conditions as stipulated by ICH guidelines.

-

Elucidating potential degradation pathways and products.

Part I: Aqueous and Solvent Solubility Profile

Solubility is a critical physicochemical parameter that influences a substance's absorption, distribution, and formulation potential.

Theoretical Considerations for Solubility

The presence of the polar thiazole ring and the ester group, combined with a small alkyl chain, suggests that 2-(4-Methylthiazol-5-yl)ethyl formate is likely to be slightly soluble in water and more soluble in organic solvents.[3] Preliminary data indicates it is soluble in ethanol and non-polar solvents, and slightly soluble in water.[3]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-faceted approach is necessary to fully characterize solubility.

3.2.1 Materials and Reagents

-

2-(4-Methylthiazol-5-yl)ethyl formate (high purity standard)

-

Phosphate, acetate, and borate buffer systems (pH 1.2 to 10.0)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethanol (ACS grade)

-

Dimethyl sulfoxide (DMSO)

-

Water (HPLC grade)

-

Orbital shaker with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance, pH meter, vials, and filters

3.2.2 Step-by-Step Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is the gold standard for determining equilibrium solubility.[10][11]

-

Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of 2-(4-Methylthiazol-5-yl)ethyl formate to a known volume of each buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[11]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

-

Sample Collection: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

3.2.3 Analytical Quantification: The Role of HPLC-UV A robust, validated HPLC method is critical for accurate solubility determination.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Calibration: A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

Data Interpretation and Presentation

3.3.1 Tabulated Solubility Data Results should be presented clearly, allowing for easy comparison across different conditions.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Experimental Data] |

| Acetate Buffer | 4.5 | 25 | [Experimental Data] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Data] |

| Phosphate Buffer | 7.4 | 37 | [Experimental Data] |

| Ethanol | N/A | 25 | [Experimental Data] |

| Methanol | N/A | 25 | [Experimental Data] |

| Acetonitrile | N/A | 25 | [Experimental Data] |

3.3.2 pH-Solubility Profile The pH-solubility profile is crucial for predicting behavior in different physiological environments. The thiazole nitrogen may be protonated at low pH, potentially increasing aqueous solubility. A plot of solubility versus pH will reveal any such dependencies.

Part II: Chemical Stability and Degradation Pathway Analysis

Understanding the chemical stability of an impurity is essential for setting appropriate specifications, storage conditions, and re-test periods for the drug substance and product.

Fundamental Principles of Chemical Stability

The formate ester is the most labile functional group in the molecule and is expected to be the primary site of degradation.

-

Hydrolysis: This is the most anticipated degradation pathway.[7]

-

Acid-Catalyzed Hydrolysis: Reversible reaction where the ester is cleaved to form 2-(4-methylthiazol-5-yl)ethanol and formic acid.[8][12]

-

Base-Catalyzed Hydrolysis (Saponification): An irreversible process that yields 2-(4-methylthiazol-5-yl)ethanol and a formate salt.[13][14] This reaction is generally faster than acid-catalyzed hydrolysis.[14]

-

Experimental Design: ICH-Compliant Forced Degradation Studies

Forced degradation, or stress testing, is used to identify likely degradation products and demonstrate the specificity of analytical methods.[15] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[16]

4.2.1 Workflow Diagram for Forced Degradation Studies

Caption: Proposed primary degradation pathway via hydrolysis.

Data Synthesis and Stability Profile

4.5.1 Tabulated Summary of Degradation The results of the forced degradation studies should be compiled into a summary table.

| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants (m/z) |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24h | [Data] | [Data] |

| Basic Hydrolysis | 0.1 N NaOH, RT | 30min | [Data] | [Data] |

| Oxidative | 3% H₂O₂, RT | 24h | [Data] | [Data] |

| Thermal (Solution) | Water, 60°C | 48h | [Data] | [Data] |

| Photolytic | ICH Q1B | [Duration] | [Data] | [Data] |

Conclusion and Recommendations for Drug Development

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of 2-(4-Methylthiazol-5-yl)ethyl formate. The data generated from these studies are fundamental to:

-

Formulation Development: Understanding solubility helps in selecting appropriate excipients and developing a stable and bioavailable dosage form.

-

Analytical Method Development: The forced degradation studies are crucial for developing and validating a stability-indicating analytical method capable of separating and quantifying the impurity and its degradation products.

-

Risk Assessment: A comprehensive physicochemical profile allows for a thorough risk assessment of this impurity in the final drug product, ensuring patient safety and regulatory compliance.

The protocols and principles described herein provide a robust framework for scientists in the pharmaceutical industry to confidently assess the properties of this, and other, critical related substances.

References

-

PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl formate. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency. (2005). ICH Topic Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nitazoxanide-impurities. Retrieved from [Link]

-

Sahu, P. K., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

JETIR. (2019). Thiazole and its Derivatives: Medicinal Importance and Various Routes of Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Nitazoxanide Impurity - GalChimia [catalog.galchimia.com]

- 3. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ema.europa.eu [ema.europa.eu]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Unlocking the Therapeutic Potential of 2-(4-Methylthiazol-5-yl)ethyl Formate: A Technical Guide for Novel Drug Discovery

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutic agents. This technical guide delineates a strategic framework for the comprehensive investigation of 2-(4-Methylthiazol-5-yl)ethyl formate, a relatively unexplored thiazole derivative, for its potential as a novel drug candidate. While currently recognized for its application as a flavoring agent, its structural features warrant a deeper pharmacological evaluation. This document provides a rationale for its investigation, proposes key research areas including synthesis optimization, broad-spectrum pharmacological profiling, and robust analytical method development, and furnishes detailed, actionable protocols to empower researchers in the fields of drug discovery and development to unlock the therapeutic promise of this molecule.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a plethora of FDA-approved drugs, underscoring its significance in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" for the design of molecules with diverse biological activities. Thiazole-containing compounds have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[2]

2-(4-Methylthiazol-5-yl)ethyl formate (Figure 1) is a simple, yet intriguing, molecule featuring this critical pharmacophore. While its current application is limited to the food industry as a nutty, roasted flavoring agent, its structural similarity to precursors of established pharmaceuticals and the inherent biological potential of the thiazole ring system provides a strong impetus for its systematic pharmacological investigation. This guide aims to serve as a comprehensive roadmap for researchers to explore the untapped therapeutic potential of this compound.

Figure 1: Chemical Structure of 2-(4-Methylthiazol-5-yl)ethyl formate

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | PubChem |

| Molecular Weight | 171.22 g/mol | PubChem |

| Appearance | Colorless to yellow liquid | PubChem |

| Odor | Nutty, brown, roasted | PubChem |

Proposed Research Areas and Methodologies

A multi-pronged approach is essential to thoroughly evaluate the therapeutic potential of 2-(4-Methylthiazol-5-yl)ethyl formate. The following sections outline key research areas, from synthesis to biological evaluation, complete with detailed experimental protocols.

Synthesis and Characterization

The synthesis of 2-(4-Methylthiazol-5-yl)ethyl formate can be approached in a straightforward, two-step process starting from the commercially available precursor, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, also known as Sulfurol.

Step 1: Synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethanol (Precursor)

While commercially available, understanding its synthesis provides valuable context. A common method involves the reaction of thiourea with 3-acetylpropyl alcohol under acidic conditions.[3]

Step 2: Formylation of 2-(4-methyl-1,3-thiazol-5-yl)ethanol

The final step involves the esterification of the precursor alcohol. A variety of formylation methods can be employed, with a particularly efficient and environmentally benign approach utilizing ethyl formate in the presence of a recyclable heterogeneous catalyst like Amberlyst-15.[4]

Experimental Protocol: Synthesis of 2-(4-Methylthiazol-5-yl)ethyl formate

Materials:

-

2-(4-methyl-1,3-thiazol-5-yl)ethanol

-

Ethyl formate

-

Amberlyst-15

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for filtration and extraction

Procedure:

-

To a solution of 2-(4-methyl-1,3-thiazol-5-yl)ethanol (1 mmol) in ethyl formate (5 mL) in a round-bottom flask, add Amberlyst-15 (10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.

-

Wash the catalyst with diethyl ether and dry for future use.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Characterization: The structure and purity of the synthesized 2-(4-Methylthiazol-5-yl)ethyl formate should be confirmed using standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure. The protons on the thiazole ring are expected to appear in the aromatic region (typically between 7.0 and 9.0 ppm).[5][6][7]

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.

Pharmacological Profiling: A High-Throughput Screening Approach

Given the broad spectrum of activities associated with thiazole derivatives, a high-throughput screening (HTS) approach is recommended for the initial pharmacological evaluation of 2-(4-Methylthiazol-5-yl)ethyl formate.[8][9][10][11][12] This will enable the rapid assessment of its potential across multiple therapeutic areas.

Diagram 1: High-Throughput Screening Workflow

Caption: A generalized workflow for high-throughput screening.

The following in vitro assays are proposed for the initial screening:

2.2.1. Anticancer Activity

Thiazole derivatives are known to exhibit potent anticancer activities.[13][14]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))

-

Normal human cell line (e.g., fibroblasts) for cytotoxicity comparison

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of 2-(4-Methylthiazol-5-yl)ethyl formate (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀).

2.2.2. Antimicrobial and Antifungal Activity

The thiazole ring is a component of several antimicrobial and antifungal drugs.[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial dilutions of 2-(4-Methylthiazol-5-yl)ethyl formate in the appropriate broth in 96-well plates.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

2.2.3. Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated anti-inflammatory properties.[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS)

-

Diclofenac sodium (standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing BSA solution and various concentrations of 2-(4-Methylthiazol-5-yl)ethyl formate.

-

Use diclofenac sodium as a positive control.

-

Incubate the mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes to induce denaturation.

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

2.2.4. Antioxidant Activity

The antioxidant potential of thiazole-containing compounds is another area of interest.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (standard antioxidant)

-

Spectrophotometer

Procedure:

-

Prepare a methanolic solution of DPPH.

-

Mix the DPPH solution with various concentrations of 2-(4-Methylthiazol-5-yl)ethyl formate.

-

Use ascorbic acid as a positive control.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a potential drug candidate is crucial. Thiazole-containing drugs can be metabolized by cytochrome P450 (CYP) enzymes through various pathways, including epoxidation, S-oxidation, and N-oxidation.[8][13]

Diagram 2: Hypothesized Metabolic Pathways

Caption: Potential metabolic pathways of 2-(4-Methylthiazol-5-yl)ethyl formate.

Experimental Protocol: In Vitro Metabolic Stability Assay

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubate 2-(4-Methylthiazol-5-yl)ethyl formate with HLMs in the presence of the NADPH regenerating system at 37°C.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Analytical Method Development

Robust and validated analytical methods are essential for the accurate quantification of 2-(4-Methylthiazol-5-yl)ethyl formate in various matrices, including biological fluids and formulation excipients. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended techniques.[14][15]

Table 1: Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation based on volatility and boiling point, followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds. |

| HPLC | Separation based on polarity, with various detection methods (UV, PDA, MS). | Versatile for a wide range of compounds, non-destructive. | Lower resolution for highly complex mixtures compared to GC. |

Experimental Protocol: GC-MS Method for Quantification

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for flavor analysis (e.g., DB-5ms).

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation:

-

For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to isolate the analyte and remove interfering substances.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of 2-(4-Methylthiazol-5-yl)ethyl formate as a potential therapeutic agent. The proposed research areas, encompassing synthesis, broad pharmacological screening, metabolic profiling, and analytical method development, are designed to thoroughly elucidate the molecule's properties and potential applications. The inherent biological activity of the thiazole scaffold, coupled with the relative simplicity of the target molecule, makes it an attractive candidate for further research. Positive outcomes from these initial in vitro studies would warrant progression to more advanced preclinical studies, including in vivo efficacy models and detailed toxicological evaluations, to fully realize its therapeutic potential.

References

-

Aher, S. B., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1495–1507. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]

-

Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. (n.d.). ResearchGate. [Link]

-

Cetin, F., & Kandemirli, F. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

-

Cho, Y. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]

-

CONICET. (2023). Autocatalytic O-Formylation of Alcohols Using CO2. [Link]

-

Gas Chromatography-Mass Spectrometry-Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. (2007). Analytical Letters, 40(6), 1003-1012. [Link]

-

Hassan, A. S., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Egyptian Journal of Chemistry, 64(3), 1339-1346. [Link]

-

JuSER. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Kim, M. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. [Link]

-

Klocker, J., et al. (2002). Comparative study of flavor properties of thiazole derivatives. Journal of Agricultural and Food Chemistry, 50(14), 4069-4075. [Link]

-

Kumar, A., & Kumar, R. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 163-171. [Link]

-

MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

-

MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. [Link]

-

Moustafa, A. H., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

-

Patil, S. L., et al. (2015). Formylation and acetylation of alcohols using Amberlyst-15® as a recyclable heterogeneous catalyst. Cogent Chemistry, 1(1), 1057912. [Link]

-

PharmaCompass. (n.d.). sulfurol. [Link]

-

PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]

-

QIMR Berghofer Medical Research Institute. (n.d.). High Throughput Screening. [Link]

-

Research and Reviews. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]

-

ResearchGate. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

ResearchGate. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

-

ResearchGate. (2019). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. [Link]

-

ResearchGate. (n.d.). The role of sulfur compounds in food flavor. Part I: Thiazoles. [Link]

-

Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. [Link]

-

The Good Scents Company. (n.d.). sulfurol 4-methyl-5-thiazoleethanol. [Link]

-

The Journal of Organic Chemistry. (2023). Autocatalytic O-Formylation of Alcohols Using CO2. [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. [Link]

-

U.S. National Library of Medicine. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

-

Zhang, Y., et al. (2022). Research progress of thiazole flavor compounds. Journal of Food Science and Technology, 40(4), 1-11. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. shimadzu.com [shimadzu.com]

- 14. mdpi.com [mdpi.com]

- 15. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Analytical Strategies for the Quantification of 2-(4-Methylthiazol-5-yl)ethyl Formate

Abstract

This application note provides detailed analytical methods for the accurate detection and quantification of 2-(4-Methylthiazol-5-yl)ethyl formate. This compound, a key flavor component and potential pharmaceutical intermediate, requires robust analytical control to ensure product quality and consistency. We present two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method for routine purity and assay determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and impurity profiling. The protocols herein are designed to be self-validating, grounded in established scientific principles, and compliant with international regulatory standards.

Introduction: The Analytical Imperative for 2-(4-Methylthiazol-5-yl)ethyl Formate

2-(4-Methylthiazol-5-yl)ethyl formate is a heterocyclic compound characterized by a thiazole ring and a formate ester functional group.[1] Its distinct nutty and roasted aroma lends itself to applications in the food and fragrance industries.[1] Beyond its sensory properties, the thiazole moiety is a common scaffold in many pharmaceutical agents, making its derivatives, including 2-(4-Methylthiazol-5-yl)ethyl formate, of interest in drug discovery and development.

The presence and purity of this compound can significantly impact the final product's quality, efficacy, and safety. Therefore, validated analytical methods are crucial for its characterization, from raw material testing to final product release. This guide provides the foundational protocols to establish reliable analytical control.

Chemical Properties of 2-(4-Methylthiazol-5-yl)ethyl Formate:

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Solubility | Soluble in non-polar solvents and ethanol; slightly soluble in water. | [1] |

| Boiling Point | Not explicitly available, but expected to be moderately volatile. | |

| UV Absorbance | The thiazole ring is expected to exhibit UV absorbance, providing a basis for HPLC-UV detection. |

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolution. For 2-(4-Methylthiazol-5-yl)ethyl formate, a reversed-phase HPLC method with UV detection is proposed. The polarity of the molecule suggests good retention on a C18 stationary phase.

Rationale for Method Selection

-

Reversed-Phase Chromatography: The non-polar C18 stationary phase is well-suited for retaining the moderately polar 2-(4-Methylthiazol-5-yl)ethyl formate. Elution is achieved with a polar mobile phase, allowing for fine-tuning of retention time and resolution.

-

UV Detection: The thiazole ring contains a chromophore that absorbs UV light, enabling sensitive and specific detection. A diode-array detector (DAD) is recommended to assess peak purity and identify potential co-eluting impurities.

-

Isocratic Elution: For routine quality control, an isocratic method (constant mobile phase composition) is preferred for its simplicity and reproducibility.

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD.

-

Data acquisition and processing software.

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified (e.g., Milli-Q)

-

Formic acid, analytical grade

-

Reference standard of 2-(4-Methylthiazol-5-yl)ethyl formate (purity >99%)

-

Samples for analysis (e.g., raw material, in-process sample, final product)

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The ACN/water ratio can be adjusted to optimize retention time. Formic acid improves peak shape and suppresses ionization. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |

| Detection Wavelength | 254 nm (or λmax determined from UV scan) | A common wavelength for aromatic and heterocyclic compounds. A full UV scan of the reference standard should be performed to determine the optimal wavelength. |

| Run Time | 10 minutes (or until all components have eluted) | Sufficient to elute the main peak and any potential impurities. |

Sample Preparation:

-

Standard Preparation: Accurately weigh approximately 10 mg of the 2-(4-Methylthiazol-5-yl)ethyl formate reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample in the same manner as the standard, aiming for a similar final concentration. The exact procedure will depend on the sample matrix.

Method Validation Protocol (ICH Q2(R2) Guidelines)

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[3] The following parameters should be assessed according to ICH guidelines:[4][5]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The DAD can be used to assess peak purity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the reference standard (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.99.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be <2%.

-

Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be <2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Investigate the effect of small changes in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Identification

For the detection of volatile impurities or for trace-level quantification, GC-MS is the method of choice. The volatility of 2-(4-Methylthiazol-5-yl)ethyl formate makes it amenable to GC analysis.[6] Mass spectrometry provides highly specific detection and structural information for unknown peaks.

Rationale for Method Selection

-

High Sensitivity: GC-MS offers excellent sensitivity, making it ideal for detecting trace impurities that may not be visible by HPLC-UV.

-

High Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a chemical "fingerprint" for identification.

-

Separation of Volatile Compounds: GC is superior to HPLC for separating compounds with high vapor pressure.

Experimental Protocol: GC-MS

Instrumentation:

-

Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

-

Data acquisition and processing software with a mass spectral library.

Materials:

-

Helium, ultra-high purity (carrier gas)

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate), GC grade

-

Reference standard of 2-(4-Methylthiazol-5-yl)ethyl formate

-

Samples for analysis

Chromatographic and MS Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing good separation for a wide range of compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis | Split injection is used for higher concentration samples to avoid column overload. |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal hold: 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes. |

| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Mass Range | m/z 40-400 | Covers the molecular ion of the target compound and its expected fragments. |

Sample Preparation:

-

Standard and Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of the standard and sample in a suitable volatile solvent like ethyl acetate.

Data Analysis and Interpretation

-

Quantification: For quantitative analysis, the MS can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. A calibration curve can be generated by plotting the peak area of a characteristic ion against the concentration of the reference standard.

-

Impurity Identification: In full-scan mode, the mass spectrum of any unknown peak can be compared to a commercial mass spectral library (e.g., NIST) for tentative identification. The fragmentation pattern can also be interpreted to elucidate the structure of the impurity. For formate esters, characteristic fragmentation patterns may be observed.[7]

Visualization of Analytical Workflows

HPLC Method Development and Validation Workflow

Caption: HPLC method development and validation workflow.

GC-MS Impurity Identification Workflow

Caption: GC-MS workflow for impurity identification.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control of 2-(4-Methylthiazol-5-yl)ethyl formate. The HPLC-UV method is suitable for routine analysis of purity and assay, while the GC-MS method offers a powerful tool for trace-level detection and the identification of volatile impurities. Adherence to the validation principles outlined, in accordance with ICH guidelines, will ensure that the analytical data generated is reliable, reproducible, and suitable for regulatory submission. These methods can be adapted to various matrices and serve as a starting point for the development of more specific, in-house analytical procedures.

References

-

PubChem. (n.d.). 2-(4-Methylthiazol-5-yl)ethyl formate. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Lamarre, S. G., MacMillan, L., Morrow, G. P., Randell, E., Pongnopparat, T., Brosnan, M. E., & Brosnan, J. T. (2014). An isotope-dilution, GC-MS assay for formate and its application to human and animal metabolism. Amino acids, 46(8), 1885–1891. [Link]

-

Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

European Medicines Agency. (2006, June 29). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

- Baluk, M. A., Pieczyńska, A., Mazierski, P., & Zaleska-Medynska, A. (2018). Ionization and dissociation of formate esters by electron impact. International Journal of Mass Spectrometry, 435, 233-240.

-

GSRS. (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. Retrieved from [Link]

-

ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

Sources

- 1. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(4-Methylthiazol-5-yl)ethyl Formate: A Versatile Thiazole Moiety for Drug Discovery and Chemical Biology

Introduction: The Thiazole Scaffold and the Potential of 2-(4-Methylthiazol-5-yl)ethyl Formate

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a multitude of clinically approved drugs, including anticancer agents like Dasatinib and antibacterial compounds.[1][2] The unique electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, engaging in various biological interactions. 2-(4-Methylthiazol-5-yl)ethyl formate, while primarily known as a flavoring agent with a nutty, roasted aroma, possesses a structure ripe for exploration in drug discovery and chemical biology.[3] Its core, 2-(4-methylthiazol-5-yl)ethanol, is a known precursor in the synthesis of important pharmaceutical intermediates.[4] The formate ester functionality introduces the potential for use as a pro-drug, where the active alcohol moiety is released in vivo through enzymatic hydrolysis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-(4-Methylthiazol-5-yl)ethyl formate. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, empowering researchers to explore the untapped potential of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its application.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [5] |

| Molecular Weight | 171.22 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [3] |

| Odor | Nutty, brown, roasted | [3] |

| Solubility | Soluble in non-polar solvents and ethanol; slightly soluble in water | [3] |

| Density | 1.215-1.221 g/cm³ | [3] |

| Refractive Index | 1.518-1.524 | [3] |

Synthesis of 2-(4-Methylthiazol-5-yl)ethyl Formate

The synthesis of the title compound is a two-step process, beginning with the synthesis of the precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol, followed by its O-formylation.

Workflow for the Synthesis of 2-(4-Methylthiazol-5-yl)ethyl Formate

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

- 5. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of 2-(4-Methylthiazol-5-yl)ethyl formate in the synthesis of bioactive thiazole derivatives

Application Note & Protocols

Topic: Strategic Use of 2-(4-Methylthiazol-5-yl)ethyl Formate in the Synthesis of Bioactive Thiazole Derivatives

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This application note details the strategic use of 2-(4-Methylthiazol-5-yl)ethyl formate, a stable and readily available precursor, for the synthesis of high-value, bioactive thiazole derivatives. While the formate itself is not directly reactive, it serves as an effective protecting group for the highly versatile intermediate, 2-(4-Methylthiazol-5-yl)ethanol. We provide detailed, validated protocols for the deprotection of the formate ester and the subsequent conversion of the resulting alcohol into two key bioactive molecules: Thiamine (Vitamin B1) and 4-Methylthiazole-5-carboxaldehyde, a critical intermediate for third-generation cephalosporins.[2] This guide is intended for researchers in medicinal chemistry, process development, and drug discovery, offering both the practical "how" and the critical "why" behind the methodologies.

Introduction: The Thiazole Scaffold and the Role of the Precursor

Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4][5] A key substructure in this class is the 2-(4-Methylthiazol-5-yl)ethyl moiety, which forms the core of Vitamin B1 (Thiamine), a vital human nutrient essential for carbohydrate metabolism.[6]

The direct handling of the reactive alcohol, 2-(4-Methylthiazol-5-yl)ethanol, can present challenges in terms of stability and shelf-life. Its formate ester, 2-(4-Methylthiazol-5-yl)ethyl formate, offers a practical solution. It is a stable, easily handled liquid that effectively "masks" the hydroxyl group.[7] A simple hydrolysis step, detailed in this guide, quantitatively releases the alcohol, ready for downstream synthetic transformations. This "protect-and-release" strategy is a cornerstone of modern organic synthesis, enhancing the efficiency and reliability of multi-step reaction sequences.

Chemical Properties of the Precursor

The physical and chemical properties of the starting material are summarized below for reference.

| Property | Value | Source |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | [7] |

| Molecular Formula | C₇H₉NO₂S | [8] |

| Molecular Weight | 171.22 g/mol | [7] |

| Appearance | Colorless to yellow liquid | [7] |

| Solubility | Soluble in non-polar solvents, ethanol; slightly soluble in water | [7] |

| CAS Number | 90731-56-9 | [7] |

Overall Synthetic Strategy

The core strategy involves a two-pronged approach starting from the formate precursor. First, a robust deprotection step yields the pivotal alcohol intermediate. From this intermediate, two distinct pathways are demonstrated: (A) a condensation reaction to form the complex vitamin, Thiamine, and (B) an oxidation reaction to produce a versatile aldehyde building block for further derivatization.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methylthiazol-5-yl)ethyl Formate

Welcome to the technical support guide for 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this valuable flavor and fragrance compound. The inherent chemical properties of this molecule, particularly the presence of an ester functional group and a thiazole ring, present unique challenges that require careful consideration during downstream processing.

Troubleshooting Guide

This section addresses specific experimental issues encountered during the purification of 2-(4-Methylthiazol-5-yl)ethyl formate.

Q1: My final product is contaminated with the starting alcohol, 2-(4-Methylthiazol-5-yl)ethanol, even after an aqueous work-up. How can I remove it effectively?

A1: This is the most common purification challenge, arising from incomplete formylation or transesterification. The precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol (also known as Sulfurol), is significantly more polar than the desired formate ester product due to its free hydroxyl group.[1][2] This polarity difference is the key to a successful separation using silica gel flash column chromatography.

Causality: An aqueous work-up alone is often insufficient because both the product and the starting alcohol have some solubility in common organic extraction solvents. While washing can remove highly water-soluble impurities, it cannot effectively partition two structurally similar organic molecules.

Recommended Protocol: Flash Column Chromatography

-

Preparation: Dry the crude product over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure. Adsorb the crude oil onto a small amount of silica gel (dry loading) for best results.

-

Column Setup: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system, such as hexane or petroleum ether. The amount of silica should be 50-100 times the weight of the crude material.

-

Elution:

-

Start with a non-polar mobile phase (e.g., 100% Hexane or Heptane) to elute any non-polar byproducts.

-

Gradually increase the polarity by adding ethyl acetate. A gradient of 5% to 30% ethyl acetate in hexane is typically effective.

-

The desired product, 2-(4-Methylthiazol-5-yl)ethyl formate, will elute before the more polar starting alcohol.

-

-

Monitoring: Monitor the column fractions meticulously using Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the spots. The alcohol will have a lower Rf value (it will travel less up the plate) than the ester.

-